molecular formula C8H9B B3025503 2-Bromo-p-xylene CAS No. 553-94-6

2-Bromo-p-xylene

Cat. No.: B3025503
CAS No.: 553-94-6
M. Wt: 185.06 g/mol
InChI Key: QXISTPDUYKNPLU-UHFFFAOYSA-N
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Description

Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes.

Properties

IUPAC Name

2-bromo-1,4-dimethylbenzene
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InChI

InChI=1S/C8H9Br/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
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InChI Key

QXISTPDUYKNPLU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9Br
Record name XYLYL BROMIDE
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DSSTOX Substance ID

DTXSID9060289
Record name Benzene, 2-bromo-1,4-dimethyl-
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Molecular Weight

185.06 g/mol
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Physical Description

Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes., Clear liquid with aromatic odor (mixture of isomers); [Hawley]
Record name XYLYL BROMIDE
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Record name Xylyl bromide
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Boiling Point

210-220 °C
Record name XYLYL BROMIDE
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Density

1.4
Record name XYLYL BROMIDE
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Color/Form

Colorless crystals or clear colorless liquid, Colorless liquid

CAS No.

35884-77-6, 553-94-6
Record name XYLYL BROMIDE
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Record name Bromo-p-xylene
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Record name 2-Bromo-p-xylene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-Xylene (934.4 g; 8.8 mol) and Fe powder (16 g) were placed in the reaction vessel and about 20 ml of bromine were slowly added dropwise. The commencement of the reaction (after about 10 minutes) could be recognized by gas evolution. After the reaction had begun, the remaining bromine (total: 1278.4 g; 8.0 mol) was added dropwise at RT, with water bath cooling (4 hours). The mixture was stirred further for 2 hours at RT. The slightly brownish reaction solution was filtered off and stirred first with water, and then with 480 ml of saturated aqueous Na2SO3 solution, subsequently shaken once with dilute aqueous NaOH and twice with H2O; the organic phase (clear and colorless) was dried over MgSO4, filtered and purified by being vacuum-distilled twice (diaphragm pump/oil bath, about 100-120° C./60 cm column).
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Synthesis routes and methods III

Procedure details

This experiment was carried out in two successive steps. In the first stage the total p-xylene was divided into two parts and one-half of the p-xylene was added to the reaction vessel with the catalyst. The other half of the p-xylene and the bromine were then added simultaneously but in separate streams to the flask while maintaining the temperature of the reacting mixture at 20°-25°C. When the reaction was completed as evidenced by no further hydrogen bromide evolution, the resulting mixture was distilled. An initial fraction of monobromo-p-xylene was taken off at 75°-103° (9mm). The 2,5-dibromo-p-xylene was recovered by distillation at 122°-126° (10 mm) as a water-white liquid which solidified to a white, fused, crystalline mass.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-p-xylene
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Customer
Q & A

Q1: What are the primary applications of 2-Bromo-p-xylene in chemical synthesis?

A: this compound serves as a versatile building block in organic synthesis. It's primarily utilized in reactions involving the formation of new carbon-carbon bonds, particularly through cross-coupling reactions. For instance, it's a key starting material in synthesizing 2,5-Biphenyldicarboxylic acid, a monomer used in the production of high-strength polymers [].

Q2: Can you elaborate on the role of this compound in synthesizing 2,5-Biphenyldicarboxylic acid?

A: The synthesis of 2,5-Biphenyldicarboxylic acid from this compound involves a multi-step process. First, this compound is converted into a copper reagent. This reagent then undergoes a palladium-catalyzed cross-coupling reaction with bromobenzene, yielding 2,5-dimethylbiphenyl. Finally, oxidation of 2,5-dimethylbiphenyl using potassium permanganate (KMnO4) produces the desired 2,5-Biphenyldicarboxylic acid [].

Q3: How does this compound contribute to understanding molecular dynamics?

A: Researchers utilize this compound to study the internal rotation of methyl groups, a fundamental aspect of molecular dynamics [, ]. By analyzing the temperature dependence of spin-rotational relaxation rates of methyl carbon-13 in this compound, valuable insights into molecular motions and interactions can be obtained.

Q4: Are there specific challenges in studying the internal rotation of methyl groups in this compound?

A: Yes, studies have shown that the temperature behavior of the two methyl carbon-13s in the ortho- and meta-positions of this compound differ significantly [, ]. This necessitates the use of sophisticated models, like the modified Burke-Chan model, to accurately interpret the experimental data and understand the rotational dynamics [].

Q5: Beyond its use in polymer synthesis and molecular dynamics studies, are there other applications of this compound?

A: this compound plays a crucial role in synthesizing complex molecules with potential biological activity. For example, it serves as a starting material in the preparation of a sodium salt of the dimer of boronoterephthalic acid anhydride, a compound with unique structural features [].

Q6: How is this compound utilized in studying the Heck reaction?

A: this compound serves as a model aryl halide in investigations of the Heck reaction, a crucial palladium-catalyzed carbon-carbon bond-forming reaction []. Researchers use it to examine the efficiency and selectivity of various catalyst systems and optimize reaction conditions. For example, studies have demonstrated the controllable mono- and di-arylation of terminal olefins using this compound in Heck reactions, highlighting the versatility of this compound in synthetic methodology development [].

Q7: Can this compound be used to generate aryne intermediates?

A: Yes, this compound can react with strong bases like potassium amide to generate aryne intermediates. These highly reactive intermediates can then be trapped by various nucleophiles, such as alkylamines, dialkylamines, and alkanenitriles, leading to the formation of substituted aromatic compounds [].

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